2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPGMYXFHHLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Chlorophenyl)-1,3-thiazole Core
- The thiazole ring substituted with a 4-chlorophenyl group at position 2 is typically synthesized by condensation of p-substituted acetophenones (such as 4-chloroacetophenone) with thiourea or thioamide derivatives under acidic or neutral conditions.
- This condensation forms 2-amino-4-(4-chlorophenyl)thiazole intermediates, which are key precursors for further functionalization.
Introduction of Sulfonyl Chloride Group at Position 4
- The 4-position sulfonyl chloride is introduced by chlorosulfonation or oxidative chlorination of the thiazole intermediate.
- One common method involves reacting the thiazole derivative with chlorosulfonic acid or sulfonyl chloride reagents under controlled temperature (typically 60–70°C) to avoid decomposition.
- The reaction is often performed in organic solvents such as dichloromethane or acetic acid, with bases like triethylamine used to neutralize generated HCl and stabilize intermediates.
Conversion to Sulfonamide
- The sulfonyl chloride intermediate (2-(4-chlorophenyl)-1,3-thiazole-4-sulfonyl chloride) is reacted with ammonia or amines to yield the corresponding sulfonamide.
- This nucleophilic substitution is typically conducted in the presence of a base such as triethylamine or in aqueous media under mild conditions.
- Catalysts such as 4-dimethylaminopyridine (DMAP) can be employed to enhance reaction rates and yields.
Industrial and Scale-Up Considerations
- Industrial synthesis favors continuous flow reactors to improve control over reaction parameters such as temperature, reagent concentration, and reaction time.
- Continuous flow methods enhance yield, reproducibility, and purity while minimizing contamination risks.
- Purification after synthesis involves recrystallization from solvents like ethanol or chromatographic techniques (silica gel with hexane/ethyl acetate gradients) to isolate high-purity sulfonyl chloride intermediates and final sulfonamide products.
Reaction Conditions Summary Table
Research Findings on Optimization and Purity
- Increasing equivalents of arylsulfonyl chloride and promoters such as triethylamine and DMAP enhances sulfonamide yield and purity. For example, using 3 equivalents of triethylamine and 0.2 equivalents of DMAP with 2.5 equivalents of sulfonyl chloride was reported to improve conversion rates significantly.
- Basic hydrolysis steps (e.g., with 2.5 M NaOH) can be included post-reaction to remove impurities and unreacted intermediates.
- Strict control of chlorination time and temperature is critical to avoid over-chlorination or decomposition of sensitive thiazole intermediates.
- Spectroscopic methods such as NMR and X-ray crystallography confirm the structure and purity of intermediates and final products, with characteristic signals for thiazole protons (δ 7.5–8.5 ppm) and sulfonyl groups.
Summary Table of Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range/Condition | Effect on Product |
|---|---|---|
| Temperature (chlorosulfonation) | 60–70°C | Maximizes yield, prevents decomposition |
| Base (triethylamine) equivalents | 2–3 eq | Neutralizes HCl, stabilizes intermediates |
| Catalyst (DMAP) equivalents | 0.1–0.2 eq | Enhances sulfonamide formation rate |
| Sulfonyl chloride equivalents | 1.0–2.5 eq | Higher equivalents improve conversion |
| Purification methods | Recrystallization, column chromatography | Achieves high purity (>95%) |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide is primarily explored for its antimicrobial , anti-inflammatory , and anticancer properties:
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that thiazole derivatives can disrupt microbial enzymes, leading to their antimicrobial effects .
- Anti-inflammatory Properties : Research suggests that sulfonamide compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Anticancer Potential : Compounds with similar thiazole structures have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis. The presence of the chlorophenyl group is believed to enhance these effects .
Agrochemicals
The compound's structural characteristics make it suitable for developing agrochemicals. It can serve as a building block for synthesizing herbicides and pesticides, leveraging its biological activity to target specific pests or pathogens .
Data Table: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria. The compound was tested using disk diffusion methods, showing significant zones of inhibition compared to standard antibiotics .
Case Study 2: Anticancer Activity
Research investigating the anticancer properties of thiazole derivatives indicated that this compound could induce apoptosis in specific cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Tables for Comparative Analysis
Table 1: Structural and Electronic Comparison
*Values estimated based on analogous compounds.
Biological Activity
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 4-chlorophenyl group and a sulfonamide group. This unique structure contributes to its biological activity, particularly in medicinal chemistry and pharmaceuticals.
1. Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been investigated against various bacterial strains and fungi, showing promising results in inhibiting growth .
2. Anticancer Activity
The compound has been explored for its anticancer potential, particularly in targeting specific cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases, leading to cell cycle arrest . The selectivity towards cancer cells over normal cells suggests a favorable therapeutic index.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Cell cycle arrest |
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It may inhibit pathways involved in inflammation, thereby providing therapeutic benefits in conditions characterized by inflammatory responses .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound inhibits carbonic anhydrase, an enzyme crucial for maintaining pH balance in cells, thereby affecting cellular metabolism .
- Cell Signaling Modulation : It alters cell signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of various thiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that compounds with modifications on the thiazole ring exhibited enhanced activity compared to the parent compound. For instance, the introduction of lipophilic groups significantly improved the anticancer efficacy .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against five bacterial strains. The results showed that certain modifications led to increased potency against resistant strains, highlighting the compound's potential as a lead in drug development .
Q & A
Q. What methodologies are recommended for evaluating in vivo toxicity?
- Protocols :
- Acute toxicity : OECD 423 guidelines (rodent LD₅₀ determination).
- Genotoxicity : Ames test (TA98 strain) and micronucleus assay.
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp) .
Q. How can green chemistry principles be applied to its synthesis?
- Innovations :
- Solvent replacement : Switch dichloromethane to cyclopentyl methyl ether (CPME).
- Catalysis : Use BiCl₃ for chlorination (reduces Cl₂ gas by 50%).
- Waste minimization : Recycle Lawesson’s reagent via column chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
